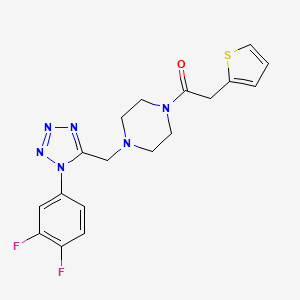

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

This compound features a 3,4-difluorophenyl-substituted tetrazole core linked via a methyl-piperazine bridge to a thiophen-2-yl ethanone moiety. Its synthesis likely follows methodologies analogous to those described for structurally related compounds (Fig. 1):

Tetrazole Formation: Reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate in acetic acid yields 1-(3,4-difluorophenyl)-1H-tetrazole .

Chloroacetylation: The tetrazole reacts with chloroacetyl chloride to form 2-chloro-1-(1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)ethanone .

Piperazine Substitution: The chloro intermediate reacts with piperazine in acetonitrile to install the piperazinyl group .

Thiophene Incorporation: Final functionalization with thiophen-2-yl via nucleophilic substitution or coupling completes the structure.

Characterization employs IR (C=O stretch ~1680 cm⁻¹), ¹H NMR (thiophene protons at δ 7.2–7.8 ppm, piperazine CH₂ at δ 2.5–3.5 ppm), and mass spectrometry (predicted m/z ~400–410) .

Properties

IUPAC Name |

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6OS/c19-15-4-3-13(10-16(15)20)26-17(21-22-23-26)12-24-5-7-25(8-6-24)18(27)11-14-2-1-9-28-14/h1-4,9-10H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWIXDAKRIUCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common route starts with the formation of the tetrazole ring, followed by the attachment of the piperazine and finally the integration of the thiophene group. Precise reaction conditions, such as temperature control, pH adjustment, and specific catalysts, are crucial for ensuring high yield and purity.

Industrial Production Methods: For large-scale production, optimizing each step to minimize waste and improve efficiency is key. This often involves using continuous flow reactors and solid-supported reagents to streamline the process. The industrial synthesis might also employ green chemistry principles to reduce environmental impact, such as using less hazardous solvents or recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: This compound can undergo oxidative reactions, especially at the thiophene and piperazine moieties, leading to the formation of sulfoxides or N-oxides.

Reduction: Reduction reactions typically target the tetrazole ring, converting it into a less aromatic but still biologically active form.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, often modifying the aromatic rings or the piperazine to tailor the compound’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenated reagents like bromine or chlorine in the presence of catalysts such as Lewis acids.

Major Products: The major products from these reactions vary, but generally include modified versions of the parent compound with altered functional groups, impacting their biological activity and solubility.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These studies utilized methods such as serial dilution to assess the minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| Compound C | Candida albicans | 32 |

Anticancer Activity

The incorporation of tetrazole rings in medicinal chemistry has been linked to anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has shown promise in preliminary studies targeting cancer cell lines, suggesting potential as a lead molecule for further development.

Case Studies

Several case studies highlight the effectiveness of similar compounds derived from tetrazole and piperazine frameworks:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Studies :

Mechanism of Action

The compound’s mechanism of action largely depends on its ability to interact with specific molecular targets:

Molecular Targets: Often, it targets enzymes or receptors associated with inflammation or microbial activity.

Pathways Involved: It can modulate signaling pathways by inhibiting key enzymes or blocking receptor sites, leading to reduced activity of pro-inflammatory agents or microbial growth.

Comparison with Similar Compounds

Key Findings :

- Stereoelectronic Impact : Fluorine atoms influence π-π stacking and dipole interactions, affecting solubility and membrane permeability .

Heterocyclic Variations in the Ethanone Moiety

Key Findings :

- Thiophene vs. Furan/Thiazole : Thiophene’s sulfur atom enhances lipophilicity and metabolic stability compared to oxygen-containing furan. Thiazole analogs may exhibit stronger antibacterial activity due to sulfur’s electronegativity .

- Aromaticity Impact : Pyridine-containing analogs show reduced solubility in aqueous media compared to thiophene derivatives .

Piperazine Bridge Modifications

Key Findings :

- Unmodified Piperazine : Enhances flexibility and hydrogen-bonding capacity, favoring interactions with biological targets .

Biological Activity

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure

The compound features several key structural components:

- Tetrazole Ring : A five-membered heterocyclic structure known for its bioactivity.

- Piperazine Moiety : Commonly found in many pharmaceutical agents, enhancing biological interactions.

- Difluorophenyl Group : Influences lipophilicity and metabolic stability, which are critical for drug design.

- Thiophene Ring : Adds to the compound's electronic properties and potential interactions with biological targets.

Biological Activity

Research indicates that this compound may exhibit significant pharmacological effects. The tetrazole and piperazine functionalities are often associated with enhanced bioactivity against various biological targets, including:

Potential Therapeutic Applications

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures have shown anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Neurological Disorders : The interaction of the tetrazole ring with neurotransmitter receptors may indicate potential use in treating neurological conditions .

- Cardiovascular Diseases : The compound's ability to modulate enzyme activity related to cardiovascular health has been explored .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a common synthetic route:

-

Formation of the Tetrazole Ring :

- A [2+3] cycloaddition reaction between an azide and a nitrile forms the tetrazole structure.

- Example: Reacting 3,4-difluorobenzonitrile with sodium azide in the presence of zinc chloride.

-

Alkylation :

- Alkylation of the tetrazole derivative using an appropriate alkylating agent (e.g., bromomethylpiperazine).

-

Final Modification :

- Incorporation of the thiophene moiety through coupling reactions or other suitable methods.

The mechanism by which this compound exerts its effects involves:

- Mimicking Carboxylate Groups : The tetrazole ring can mimic carboxylic acid groups, allowing binding to enzyme active sites or receptor pockets .

- Hydrophobic Interactions : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding .

Case Studies

Several studies have investigated the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.